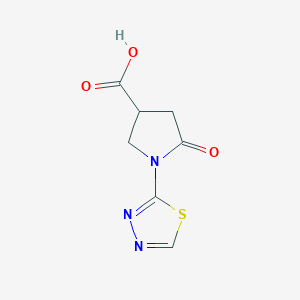
5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrrolidine ring fused with a thiadiazole moiety, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid typically involves heating 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C . This method allows for the formation of the desired heterocyclic ensemble efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions
5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
Medicinal Chemistry
5-Oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid serves as a valuable building block in the synthesis of new heterocyclic compounds with potential biological activities. Its derivatives are being explored for:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound is under investigation for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .
Biological Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Activity : Certain derivatives have been identified as potent antioxidants through DPPH radical scavenging assays .
Industrial Applications
In addition to its biological applications, the compound's derivatives are being investigated for:
- Material Science : As intermediates in organic synthesis and potential applications in materials engineering due to their unique chemical properties .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study :
- Antioxidant Activity Assessment :
作用機序
The mechanism by which 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity . The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are also studied for their medicinal properties.
Uniqueness
What sets 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid apart is its unique combination of the thiadiazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
生物活性
5-Oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 54769-22-1) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C7H7N3O3S, with a molecular weight of approximately 213.21 g/mol. The compound features a pyrrolidine core substituted with a thiadiazole ring and a carboxylic acid group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives of 5-oxopyrrolidine compounds, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- A549 Lung Adenocarcinoma Model :
- A study evaluated the cytotoxicity of several derivatives against A549 cells using an MTT assay. The results demonstrated that certain derivatives reduced cell viability significantly compared to controls. For instance, compounds with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.
Research Findings
- Pathogen Resistance :
- Broad Spectrum :
Summary of Biological Activities
特性
IUPAC Name |
5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c11-5-1-4(6(12)13)2-10(5)7-9-8-3-14-7/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPSDVQDGJKACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NN=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













